4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine
Overview
Description
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is a chemical compound with the molecular formula C20H12ClO2P and a molecular weight of 350.74 . It is also known by other names such as ®-1,1-Binaphthyl-2,2-diyl phosphorochloridate .
Synthesis Analysis
The synthesis of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves several steps. The chiral monophosphite ligand (R, R)- 1 is synthesized in two steps. First, ®-BINOL is treated with triisopropylsilyl (TIPS) chloride in the presence of triethylamine in methylene chloride (DCM) to obtain the mono-TIPS-modified BINOL ®- 2 . On a separate preparation, ®-BINOL is reacted with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF). Subsequently, a solution of ®- 2 in DMF is directly added to the resulting ®-BINOL chlorophosphite to give the desired monophosphite ligand (R, R)- 1 (80–95%, two steps) .Molecular Structure Analysis
The molecular structure of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is represented by the InChI code1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15 (13)19 (17)20-16-8-4-2-6-14 (16)10-12-18 (20)23-24/h1-12H
. The canonical SMILES representation is C1=CC=C2C (=C1)C=CC3=C2C4=C (C=CC5=CC=CC=C54)OP (O3)Cl
. Chemical Reactions Analysis
The compound is used as a chiral monophosphite ligand for the asymmetric borylation of C (sp 3) H bonds .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 184.9–186.5°C . It is freely soluble in dichloromethane, chloroform, and most organic solvents .Scientific Research Applications
Synthesis of Chiral Phosphonates
The compound “4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine” is used in the synthesis of chiral phosphonates. The two enantiomers of chiral phosphonate 4-phenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide, O=PPh(BINOL), were synthesized from the proper 1,1’-bi-2-naphtol (BINOL) enantiomer .
Luminescent Behavior of Metal Halide Derivatives
This compound has been used in the study of the luminescent behavior of Zn(II) and Mn(II) halide derivatives. The reaction with anhydrous ZnBr2 afforded complexes having the general formula [ZnBr2{O=PPh(BINOL)}2] that showed intense fluorescence centered in the near-UV region .
Synthesis of Organophosphorus Compounds
“®-1,1-Binaphthyl-2,2-diyl phosphorochloridate” is used in the synthesis of organophosphorus compounds. For example, it is used to prepare cyclohexyl-amidophosphoric acid diphenyl ester by reacting with cyclohexylamine .
Synthesis of Alfa-Substituted Beta-Lactams, Anhydrides, Esters, and Thioesters
This compound is also used in the synthesis of alfa-substituted beta-lactams, anhydrides, esters, and thioesters .
Safety and Hazards
properties
IUPAC Name |
13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSINNBCLPSKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine | |
CAS RN |
155613-52-8 | |
Record name | 155613-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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